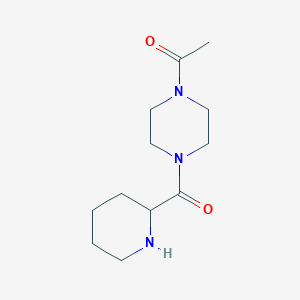

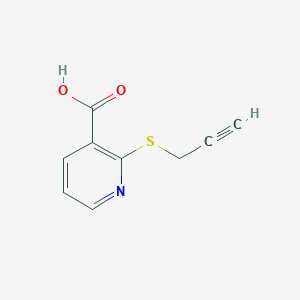

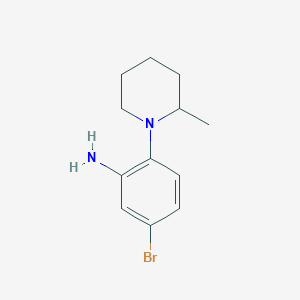

![molecular formula C11H15N B1368561 3-[(3-N,N-Dimethylamino)phenyl]-1-propene CAS No. 52276-05-8](/img/structure/B1368561.png)

3-[(3-N,N-Dimethylamino)phenyl]-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(3-N,N-Dimethylamino)phenyl]-1-propene” seems to be a complex organic compound. It likely contains a propene group attached to a phenyl ring, which in turn is attached to a dimethylamino group12. However, without more specific information or context, it’s difficult to provide a detailed description.

Molecular Structure Analysis

The molecular structure of “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” can’t be determined without more specific information. However, related compounds like “3-(N,N-Dimethylamino)phenylboronic acid” have a molecular formula of C8H12BNO22.

Chemical Reactions Analysis

The specific chemical reactions involving “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not available. However, related compounds have been involved in various chemical reactions34.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not available. However, related compounds like “3-(N,N-Dimethylamino)phenylboronic acid” have a molecular weight of 165.00 g/mol2.

Aplicaciones Científicas De Investigación

Rotational Barriers in Related Compounds

Research conducted by Balasubrahmanyam and Radhakrishna (1977) explored the rotational barriers in compounds closely related to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene, specifically focusing on 1-dimethylamino-3-dimethyliminio-2-(para-substituted phenyl)propene perchlorates. They found that the barriers to internal rotation about the C–N bonds in these compounds were not sensitive to the conjugative effects due to changes in the para-substituent. This finding is crucial for understanding the structural and electronic properties of similar compounds (Balasubrahmanyam & Radhakrishna, 1977).

Synthesis and Chemical Reactions

Timokhina et al. (2001) used a compound with structural similarities to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene in the synthesis of oxoimmoniosulfides, showcasing its potential application in creating new compounds through chemical reactions (Timokhina et al., 2001).

Dipole Moments in Related Compounds

The research by Vanbrabant-Govaerts and Huyskens (2010) studied the dipole moments of similar compounds, such as 3-dimethylamino-1-phenyl-2-propene-1-one. They observed significant electronic delocalization, which is critical for understanding the electronic properties of compounds like 3-[(3-N,N-Dimethylamino)phenyl]-1-propene (Vanbrabant-Govaerts & Huyskens, 2010).

Application in Novel Compounds Synthesis

O’Brien, Phillips, and Towers (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, involving a compound structurally similar to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene. This highlights the potential use of these compounds in synthesizing new chemical entities (O’Brien, Phillips, & Towers, 2002).

Metallochromism and Fluorescence Properties

Yoshida et al. (1991) investigated the reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, leading to compounds with notable metallochromism and intense fluorescence. This study indicates the potential of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene in developing compounds with unique optical properties (Yoshida et al., 1991).

Safety And Hazards

The safety and hazards associated with “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not known. However, related compounds may have various safety considerations1.

Direcciones Futuras

The future directions for research on “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not known. However, related compounds may have various applications in scientific research34.

Please note that this analysis is based on the available data for related compounds, and may not accurately reflect the properties of “3-[(3-N,N-Dimethylamino)phenyl]-1-propene”. For a more accurate analysis, more specific information or context would be needed.

Propiedades

IUPAC Name |

N,N-dimethyl-3-prop-2-enylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIPJOHTVIPPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641210 |

Source

|

| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-N,N-Dimethylamino)phenyl]-1-propene | |

CAS RN |

52276-05-8 |

Source

|

| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

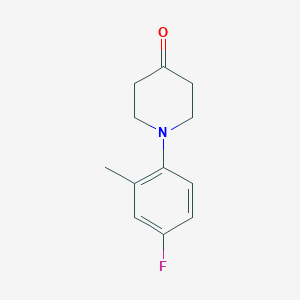

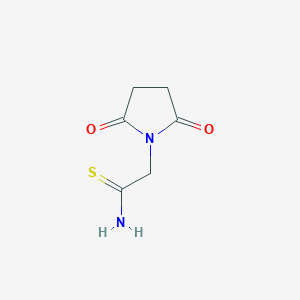

![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)

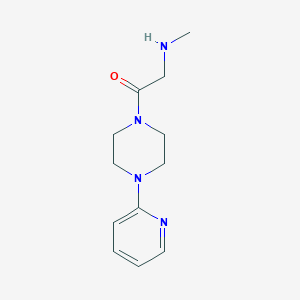

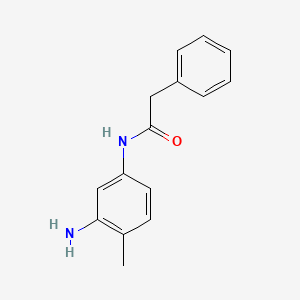

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)